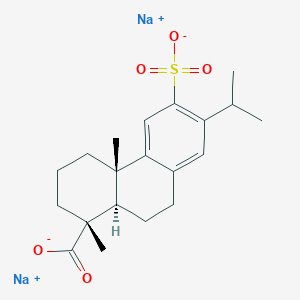

Ecabet sodium

描述

Ecabet Sodium is a pharmaceutical compound primarily used for its gastroprotective properties. It is marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis. This compound enhances the production of mucin, a glycoprotein component of the tear film, which lubricates and protects the gastric mucosa .

科学研究应用

依卡贝钠具有广泛的科学研究应用:

化学: 它被用作研究磺化反应及其机理的模型化合物。

生物学: 研究依卡贝钠对粘液产生的影响及其在保护胃黏膜中的作用。

作用机制

依卡贝钠通过增强胃黏膜的保护作用发挥其作用。它增加了粘液和碳酸氢盐的产生,这些物质对于保护胃壁免受恶劣的酸性环境至关重要。此外,依卡贝钠抑制胃蛋白酶的活性,并减少幽门螺杆菌在胃中的存活率。 它作为脲酶和 NADPH 氧化酶的抑制剂,阻止细菌粘附到胃黏膜 .

类似化合物:

雷贝拉明: 另一种用于治疗胃溃疡和胃炎的胃黏膜保护剂。它刺激前列腺素和表皮生长因子的产生。

硫糖铝: 在胃黏膜上形成一层保护屏障,使其免受酸和胃蛋白酶的侵蚀。

米索前列醇: 一种前列腺素类似物,可增加粘液和碳酸氢盐的产生,提供胃黏膜保护.

依卡贝钠的独特性: 依卡贝钠在增强粘液产生和抑制细菌酶方面具有双重作用,这是其独特性所在。 这种双重机制使其在治疗幽门螺杆菌相关胃病方面特别有效,并为胃黏膜提供全面的保护 .

生化分析

Biochemical Properties

Ecabet sodium interacts with several enzymes and proteins. It acts as an inhibitor of Helicobacter pylori NADPH oxidase and urease . By inhibiting these enzymes, this compound prevents bacterial adhesion to the gastric mucosa . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of H. pylori NADPH oxidase and urease . This inhibition prevents bacterial adhesion to the gastric mucosa, thereby exerting its therapeutic effects .

准备方法

合成路线和反应条件: 依卡贝钠的制备涉及脱氢枞酸的磺化反应。该过程包括以下步骤:

磺化反应: 脱氢枞酸在二氯甲烷等溶剂存在下与三氧化硫反应。

工业生产方法: 依卡贝钠的工业生产通常涉及大规模磺化和中和工艺。然后对该化合物进行纯化和结晶,以获得最终产品。 该制备方法旨在通过降低原料的苦味来改善口感和患者依从性 .

化学反应分析

反应类型: 依卡贝钠会发生多种化学反应,包括:

氧化: 在特定条件下,它可以被氧化形成不同的氧化产物。

还原: 还原反应可以改变其化学结构,可能会改变其药理特性。

取代: 取代反应可能发生,特别是涉及磺酸基团.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 烷基卤化物等试剂可以促进取代反应.

主要形成的产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会生成砜衍生物,而还原可以生成磺酸衍生物 .

相似化合物的比较

Rebamipide: Another gastroprotective agent used to treat gastric ulcers and gastritis. It stimulates the production of prostaglandin and epidermal growth factor.

Sucralfate: Forms a protective barrier on the gastric mucosa, shielding it from acid and pepsin.

Misoprostol: A prostaglandin analog that increases mucus and bicarbonate production, providing gastroprotection.

Uniqueness of Ecabet Sodium: this compound is unique in its dual action of enhancing mucin production and inhibiting bacterial enzymes. This dual mechanism makes it particularly effective in treating Helicobacter pylori-associated gastric conditions and providing comprehensive protection to the gastric mucosa .

属性

Key on ui mechanism of action |

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa. |

|---|---|

CAS 编号 |

86408-72-2 |

分子式 |

C20H27NaO5S |

分子量 |

402.5 g/mol |

IUPAC 名称 |

sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 |

InChI 键 |

RCVIHORGZULVTN-YGJXXQMASA-M |

SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |

手性 SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

规范 SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

外观 |

Solid powder |

物理描述 |

Solid |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

4.26e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ecabet Sodium; TA-2711; TA 2711; TA-2711; TA-2711E; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)